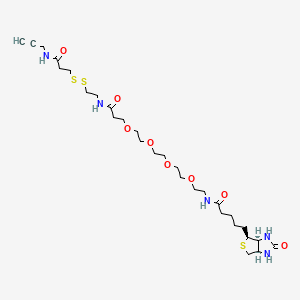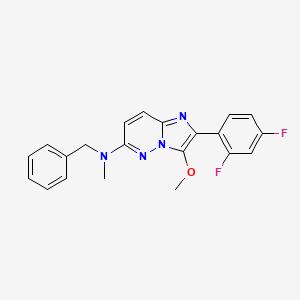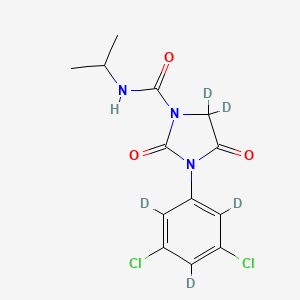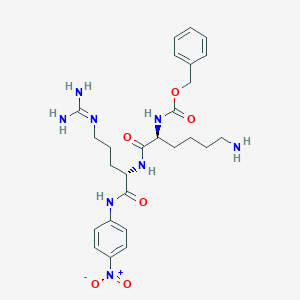
Cbz-Lys-Arg-pNA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Cbz-Lys-Arg-pNA is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis begins with the attachment of the C-terminal amino acid to the resin, followed by the deprotection and coupling of subsequent amino acids. The protecting groups used include carbobenzoxy (Cbz) for lysine and arginine, and p-nitroanilide (pNA) for the terminal group .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and yield. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to obtain the desired purity .
化学反応の分析
Types of Reactions
Cbz-Lys-Arg-pNA undergoes hydrolysis reactions catalyzed by trypsin-like serine proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantitatively measured due to its yellow color .
Common Reagents and Conditions
The hydrolysis reaction typically occurs in a buffered aqueous solution at physiological pH (around 7.4) and temperature (37°C). Common reagents include Tris-HCl buffer and the enzyme trypsin .
Major Products Formed
The primary product of the hydrolysis reaction is p-nitroaniline, which is released from the peptide substrate. This release is used as an indicator of protease activity .
科学的研究の応用
Cbz-Lys-Arg-pNA is widely used in various scientific research fields:
Chemistry: It serves as a model substrate for studying enzyme kinetics and inhibitor screening.
Biology: It is used in protein interaction studies and functional analysis of proteases.
Medicine: The compound is employed in diagnostic assays to measure protease activity in biological samples.
Industry: It is used in the development of protease inhibitors and other therapeutic agents.
作用機序
Cbz-Lys-Arg-pNA acts as a substrate for trypsin-like serine proteases. The enzyme binds to the peptide and catalyzes the hydrolysis of the peptide bond between lysine and arginine, releasing p-nitroaniline. This reaction is facilitated by the catalytic triad of the enzyme, which includes serine, histidine, and aspartate residues .
類似化合物との比較
Similar Compounds
Cbz-Lys-SBzl: Another substrate for trypsin-like proteases, differing in the terminal group.
D-Val-Leu-Arg-pNA: A similar peptide substrate with different amino acid sequence.
Uniqueness
Cbz-Lys-Arg-pNA is unique due to its specific sequence and the presence of the p-nitroaniline group, which allows for easy detection and quantification of protease activity. This makes it a valuable tool in biochemical research and diagnostic applications .
特性
分子式 |
C26H36N8O6 |
|---|---|
分子量 |
556.6 g/mol |
IUPAC名 |
benzyl N-[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C26H36N8O6/c27-15-5-4-9-22(33-26(37)40-17-18-7-2-1-3-8-18)24(36)32-21(10-6-16-30-25(28)29)23(35)31-19-11-13-20(14-12-19)34(38)39/h1-3,7-8,11-14,21-22H,4-6,9-10,15-17,27H2,(H,31,35)(H,32,36)(H,33,37)(H4,28,29,30)/t21-,22-/m0/s1 |
InChIキー |
GSXIDHCDZTUNBT-VXKWHMMOSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


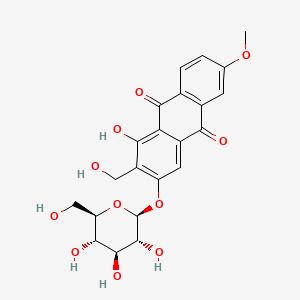




![5-[6-(2-cyclopropylethynyl)-5-[(1R,2R)-2-(difluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12396395.png)
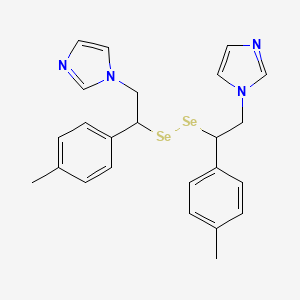
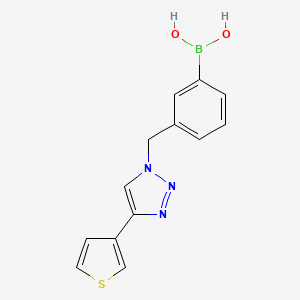
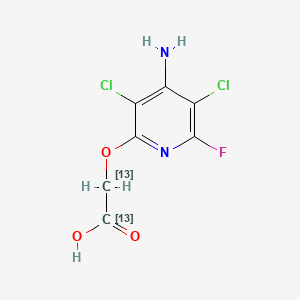
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12396425.png)
